molecular formula C21H23N3O6S2 B3206417 N-(2,4-dimethoxyphenyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide CAS No. 1040668-65-2

N-(2,4-dimethoxyphenyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide

Cat. No.: B3206417
CAS No.: 1040668-65-2
M. Wt: 477.6 g/mol
InChI Key: FIJBIXILOVIUGH-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide is a synthetic small molecule characterized by a thiazole core substituted with a 4-methoxyphenylsulfonamido group at position 2 and a propanamide linker at position 2. The propanamide chain terminates in a 2,4-dimethoxyphenyl group, contributing to its lipophilic profile. Its synthesis likely involves multi-step reactions, including sulfonamide formation, thiazole cyclization, and amide coupling, as inferred from analogous protocols in the literature .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S2/c1-28-15-5-8-17(9-6-15)32(26,27)24-21-22-14(13-31-21)4-11-20(25)23-18-10-7-16(29-2)12-19(18)30-3/h5-10,12-13H,4,11H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJBIXILOVIUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, a sulfonamide group, and a propanamide moiety, making it a subject of interest in medicinal chemistry for its possible therapeutic applications.

Molecular Structure

The molecular formula of the compound is C21H23N3O5SC_{21}H_{23}N_{3}O_{5}S with a molecular weight of approximately 443.5 g/mol. The structural characteristics include:

  • Thiazole Ring : Known for its diverse biological activities.
  • Sulfonamide Group : Often associated with antibacterial properties.
  • Dimethoxyphenyl Moiety : Contributes to the compound's lipophilicity and potential receptor interactions.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), essential for bacterial growth. This class of compounds has been explored for their effectiveness against various pathogens, including those responsible for leishmaniasis and other infections .

Antitumor Effects

The compound's thiazole component may play a role in its antitumor activity. Thiazole derivatives have been reported to inhibit microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism has been observed in several studies focusing on the anticancer potential of similar compounds.

Enzyme Inhibition

This compound may act as an enzyme inhibitor, modulating various biological pathways. For instance, sulfonamides have shown promise as inhibitors of carbonic anhydrase and other enzymes involved in metabolic processes .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those with thiazole rings. The findings demonstrated that compounds similar to this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial activity .

Study 2: Anticancer Activity

In vitro assays conducted on cancer cell lines revealed that thiazole-containing compounds could induce apoptosis through the activation of caspase pathways. The results indicated that modifications to the thiazole moiety could enhance cytotoxicity against specific cancer types, suggesting a potential therapeutic role for this compound in oncology .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compound Thiazole ring, sulfonamide groupAntimicrobial, antitumor
Sulfanilamide Simple sulfonamideAntibacterial
Thiazole Derivatives Various substituentsAnticancer, enzyme inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several classes of heterocyclic sulfonamides and propanamide derivatives. Key comparisons include:

Compound Name / ID Molecular Formula Molecular Weight Key Functional Groups Bioactivity (if reported) Reference
Target Compound C₂₂H₂₃N₃O₆S₂ 513.56 g/mol Thiazole, sulfonamido, dimethoxyphenyl, propanamide Not explicitly stated N/A
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] C₂₁H₁₅F₂N₃O₂S₂ (X=H) ~467.49 g/mol Triazole, sulfonyl, difluorophenyl Antifungal/antibacterial activity
(E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide C₃₃H₂₈F₂N₆O₃ 610.61 g/mol Imidazole, diazenyl, fluorophenyl, propanamide Kinase inhibition (implied)
3-(2,4-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide (190) C₂₆H₂₅FN₄O₃S 492.57 g/mol Imidazole, methylthio, fluorophenyl, propanamide CK1δ inhibition (IC₅₀ ~ 0.5 µM)
N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide C₁₆H₁₃ClN₂OS 316.80 g/mol Benzothiazole, chlorophenyl, propanamide Antimicrobial activity

Key Observations:

  • Thiazole vs. Triazole/Imidazole Cores: The target compound’s thiazole ring may confer distinct electronic and steric properties compared to triazole () or imidazole () derivatives.
  • Sulfonamido vs. Sulfonyl Groups : The 4-methoxyphenylsulfonamido group in the target compound contrasts with sulfonyl-linked triazoles (). Sulfonamido groups enhance hydrogen-bonding capacity, which could improve target selectivity compared to sulfonyl derivatives .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (~1247–1255 cm⁻¹) in ’s triazoles align with the thione tautomer stability, a feature likely shared with the target compound’s thiazole core .
  • NMR Analysis : The ¹H-NMR of the target’s 2,4-dimethoxyphenyl group would show two singlet peaks for methoxy protons, distinct from the split signals of fluorophenyl derivatives in and .

Q & A

Q. Characterization :

  • NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry of the thiazole and sulfonamide groups.
  • IR spectroscopy to validate amide (C=O, ~1650 cm⁻¹) and sulfonamide (S=O, ~1350/1150 cm⁻¹) bonds.
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Basic: How is the biological activity of this compound assessed in preclinical studies?

Methodological Answer:

  • In vitro assays :
    • Antimicrobial : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinity for targets like COX-2 or EGFR kinase .

Advanced: How do structural analogs of this compound compare in terms of bioactivity and electronic properties?

Methodological Answer:
Substituent effects on the thiazole ring and aryl groups significantly modulate activity. For example:

Compound AnalogKey Structural DifferenceBioactivity Trend
4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-oneLacks propanamide chainReduced anticancer activity (IC₅₀ > 50 μM vs. ~10 μM for parent compound)
N-(4-(4-chlorophenyl)thiazol-2-yl)-3-tosylpropanamideChlorophenyl vs. methoxyphenylEnhanced antimicrobial activity (MIC = 2 μg/mL vs. 8 μg/mL)

Electronic properties (e.g., Hammett σ values of substituents) correlate with bioactivity; electron-donating groups (e.g., -OCH₃) improve solubility but may reduce target binding .

Advanced: What strategies resolve contradictions in crystallographic data for similar thiazole derivatives?

Methodological Answer:

  • SHELX refinement : Use SHELXL for high-resolution data (d-spacing < 1 Å) to model disorder in methoxyphenyl groups. For twinned crystals, apply the TWIN/BASF command .
  • Data validation : Cross-check with PLATON to detect missed symmetry (e.g., pseudo-merohedral twinning) .
  • Contradiction case : Discrepancies in sulfonamide torsion angles may arise from solvent interactions; refine with SQUEEZE to account for disordered solvent .

Advanced: How are multi-step synthetic pathways optimized to improve yield and purity?

Methodological Answer:

  • Stepwise monitoring : Use thin-layer chromatography (TLC) with UV visualization at each step to isolate intermediates .
  • Critical step : Sulfonamide formation often requires stoichiometric control (1:1.05 ratio of thiazole amine to sulfonyl chloride) to minimize di-sulfonylated byproducts .
  • Yield optimization :
    • Temperature : Reflux at 80°C for thiazole cyclization (vs. 60°C, which reduces yield by ~20%) .
    • Catalyst : Use DMAP (4-dimethylaminopyridine) during amide coupling to accelerate reaction kinetics .

Advanced: How can conflicting biological activity data across studies be systematically addressed?

Methodological Answer:

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility .
  • Control compounds : Include reference drugs (e.g., doxorubicin for anticancer assays) to normalize inter-lab variability .
  • Meta-analysis : Compare SAR trends across analogs (e.g., logP vs. IC₅₀) to identify outliers caused by assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-3-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)propanamide

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